molecular formula C10H19NO B14329135 1-(3,3-Dimethylbutan-2-yl)pyrrolidin-2-one CAS No. 111707-94-9

1-(3,3-Dimethylbutan-2-yl)pyrrolidin-2-one

Cat. No.: B14329135
CAS No.: 111707-94-9
M. Wt: 169.26 g/mol
InChI Key: NZQJPHKHRUOKJS-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutan-2-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by a pyrrolidinone ring substituted with a 3,3-dimethylbutan-2-yl group, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(3,3-Dimethylbutan-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve the use of specific oxidants and additives to enhance selectivity and yield .

Chemical Reactions Analysis

1-(3,3-Dimethylbutan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,3-Dimethylbutan-2-yl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-(3,3-Dimethylbutan-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

CAS No.

111707-94-9

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(3,3-dimethylbutan-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H19NO/c1-8(10(2,3)4)11-7-5-6-9(11)12/h8H,5-7H2,1-4H3

InChI Key

NZQJPHKHRUOKJS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)N1CCCC1=O

Origin of Product

United States

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